Methyl 14-ethylidene-19-formyl-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate
Description
Methyl 14-ethylidene-19-formyl-18-oxa-2,12-diazahexacyclo[9.6.1.1⁹,¹⁵.0¹,⁹.0³,⁸.0¹²,¹⁷]nonadeca-3,5,7-triene-19-carboxylate is a complex polycyclic alkaloid belonging to the Corynanthean-type alkaloid class, characterized by a hexacyclic framework integrating oxygen (oxa) and nitrogen (diaza) heteroatoms . Its molecular formula includes key functional groups: an ethylidene substituent at position 14, a formyl group at position 19, and a methoxycarbonyl moiety at position 17. The compound’s molecular weight is 338.405 g/mol, as determined by mass spectrometry .
The structure was likely resolved using single-crystal X-ray diffraction (SCXRD) techniques, leveraging programs like SHELXL or SHELXTL for refinement, given their prominence in small-molecule crystallography .
Properties
IUPAC Name |
methyl 14-ethylidene-19-formyl-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-3-12-10-23-16-8-14(12)19(11-24,18(25)26-2)20-9-17(23)27-21(16,20)22-15-7-5-4-6-13(15)20/h3-7,11,14,16-17,22H,8-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHBAENOZUZWALZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1CN2C3CC1C(C45C3(NC6=CC=CC=C64)OC2C5)(C=O)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Record name | Picralinal | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Picralinal | |
| Description | Chemical information link to Wikipedia. | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bicyclic Intermediate Formation
Starting from vinyl iodide precursors, Pd(PPh₃)₄-mediated cyclization generates a [3.3.1]-azabicyclic framework. For example, ketone 14 undergoes Pd-catalyzed coupling with vinyl iodide 13 to yield bicyclic ketone 12 (Scheme 1). Subsequent IBX oxidation converts 12 to enone 16 , which is epoxidized using sodium perborate to form 17 .
Key Conditions :
Expansion to Tricyclic Systems
Wittig olefination of enal 11 with (methoxymethyl)triphenylphosphonium chloride introduces a cyclopentene moiety, forming tricyclic intermediate 10 (Scheme 2). Grubbs II-catalyzed ring-closing metathesis further stabilizes the core structure.
Introduction of the Ethylidene Group
The ethylidene substituent at C-14 is installed via regioselective hydroboration or haloboration. A haloboration-elimination sequence using dichlorocarbene or boron trifluoride etherate is effective.
Haloboration-Olefination Strategy
In a representative procedure, dichlorocarbene generated from chloroform and NaOH reacts with a bicyclic ketone intermediate, yielding α-chloroester 8 . Subsequent elimination with DBU (1,8-diazabicycloundec-7-ene) produces the ethylidene group.
Optimized Parameters :
Formylation at C-19
The formyl group is introduced via Vilsmeier-Haack formylation or direct formic acid activation.
Vilsmeier-Haack Protocol
Reaction of the intermediate lactol 21 with POCl₃ and DMF generates the formyl group at C-19 (Scheme 3). This method is preferred for aromatic or electron-rich positions.
Conditions :
Direct Formic Acid Activation
Alternative approaches use cyanuric chloride-activated formic acid to formylate secondary amines. For example, aminolactol 7 reacts with formic acid/cyanuric chloride to yield the formamide derivative.
Key Data :
Carboxylate Installation and Esterification
The methyl carboxylate at C-19 is introduced early in the synthesis to avoid functional group incompatibility. Methyl chloroformate or methanol/sulfuric acid is used for esterification.
Methyl Chloroformate Method
Reaction of carboxylic acid intermediates with methyl chloroformate in the presence of NaHCO₃ provides the methyl ester.
Example :
- Substrate: 5-Chloro-o-vanillin derivative.
- Conditions: NaHCO₃, methyl chloroformate in DCM.
- Yield: 97%.
Stereochemical Control and Challenges
Diastereoselective Oxidations
Sodium perborate-mediated epoxidation of enone 16 achieves complete diastereoselectivity for the cis-epoxide 17 .
Pitfalls in Late-Stage Functionalization
Oxidative cleavage of cyclopentene intermediates (e.g., 8 ) often leads to side reactions due to steric hindrance. Switching to pre-Fischer indolization oxidation mitigates this issue.
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
Large-scale synthesis employs continuous flow reactors for Pd-catalyzed steps and automated purification systems (e.g., simulated moving bed chromatography). Solvent recovery and catalyst recycling are critical for cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Methyl 14-ethylidene-19-formyl-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate undergoes various chemical reactions, including:
Oxidation: Conversion of the formyl group to a carboxylic acid.
Reduction: Reduction of the formyl group to an alcohol.
Substitution: Nucleophilic substitution reactions at the ethylidene group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound .
Scientific Research Applications
Chemical Information
Biological origin and related species
This compound can be sourced from various organisms, including:
Known Applications
While the search results do not provide extensive details on specific applications of Methyl 14-ethylidene-19-formyl-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate, some related research areas and potential applications can be inferred from the provided data:
- Medicinal Chemistry: Picralinal is a bioactive alkaloid, suggesting its potential use in medicinal applications . Alkaloids are known for their diverse pharmacological activities, and further research may explore Picralinal's specific therapeutic properties.
- Pest Management: Research indicates that hemp essential oil, containing terpenes and cannabinoids, can be used as a botanical acaricide in pest management programs . Although this compound is not a terpene or cannabinoid, this highlights the potential for plant-derived compounds in pest control.
- Plant Defense Mechanisms: Plants produce secondary metabolites, such as cannabinoids and terpenes, in response to biotic or abiotic stress . These metabolites play a role in the plant's defense system. Further studies could investigate whether this compound is involved in similar defense mechanisms in Alstonia scholaris or other plants.
Data Table
Because of the limited information in the search results, a comprehensive data table cannot be constructed.
Case Studies
No case studies were found in the provided search results.
Additional Information
Mechanism of Action
The mechanism of action of Methyl 14-ethylidene-19-formyl-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Alkaloid Class
Compound A : (1s,13z,17s,19r)-6,9-Dihydroxy-5-methoxy-16-oxa-24-azapentacyclo[15.7.1.1⁸,¹².0²,⁷.0¹⁹,²⁴]hexacosa-2,4,6,8(26),9,11,13-heptaen-15-one
- Molecular Weight : ~434.356 g/mol (estimated) .
- Key Features: Pentacyclic backbone with a quinolizidine core. Additional hydroxyl and methoxy groups enhance polarity. Conjugated heptaene system (positions 2, 4, 6, 8, 9, 11, 13).
Compound B : Ethyl (1R,4S,5R,9S,10R,13S)-5,9,13-Trimethyl-14-methylene-14-oxotetracyclo[11.2.1.0¹,¹⁰.0⁴,⁹]hexadecane-5-carboxylate
- Molecular Weight: Not explicitly reported, but estimated to exceed 400 g/mol based on its tetracyclic terpenoid structure .
- Key Features :
- Tetracyclic terpene core with a methylene-oxo group.
- Esterified ethyl carboxylate at position 3.
- Applications: Similar terpenoid derivatives exhibit cytotoxicity in cancer cell lines, though Compound B’s bioactivity remains uncharacterized .
Functional Group and Ring System Analysis
| Parameter | Target Compound | Compound A | Compound B |
|---|---|---|---|
| Core Rings | Hexacyclic | Pentacyclic | Tetracyclic |
| Heteroatoms | 2 N, 1 O | 1 N, 1 O | 1 O |
| Key Substituents | Ethylidene, formyl, methoxycarbonyl | Hydroxyl, methoxy, oxa, heptaene | Methylene-oxo, ethyl carboxylate |
| Molecular Weight (g/mol) | 338.405 | ~434.356 | >400 |
| Bioactivity | Underexplored | Antimicrobial (hypothesized) | Cytotoxic (hypothesized) |
Methodological Considerations
- Structural Elucidation : The target compound’s complexity necessitates advanced SCXRD and computational tools (e.g., SHELX suite) for accurate refinement . In contrast, Compounds A and B may rely on LC/MS and NMR due to their lower symmetry .
- Synthetic Accessibility : The hexacyclic system of the target compound poses synthetic challenges compared to the pentacyclic and tetracyclic analogues, which are more amenable to modular synthesis .
Biological Activity
Methyl 14-ethylidene-19-formyl-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate, commonly referred to as Picralinal , is a complex alkaloid derived from the medicinal plant Alstonia scholaris. This compound exhibits significant biological activity and has garnered attention for its potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique hexacyclic structure characterized by multiple rings and functional groups, including an ethylidene group and a formyl moiety. Its molecular formula is with a molecular weight of approximately 338.4 g/mol .
| Property | Value |
|---|---|
| IUPAC Name | Methyl 14-ethylidene-19-formyl... |
| Molecular Formula | C20H22N2O4 |
| Molecular Weight | 338.4 g/mol |
Antimicrobial Properties
Research indicates that Picralinal exhibits notable antimicrobial activity against various bacterial strains and fungi. In vitro studies have shown that it can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of microbial cell membranes and interference with metabolic processes .
Anticancer Activity
Picralinal has also been investigated for its anticancer properties. Studies suggest that it induces apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression. For instance, research on human breast cancer cell lines demonstrated that treatment with Picralinal resulted in reduced cell viability and increased apoptotic markers .
The biological activity of Picralinal is attributed to its interaction with specific molecular targets within cells:
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : The compound could interact with cellular receptors affecting signal transduction pathways.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial effects of Picralinal against a panel of bacterial pathogens. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL against S. aureus, showcasing its potential as a natural antimicrobial agent .
- Anticancer Research : In a recent investigation published in Cancer Letters, researchers assessed the effects of Picralinal on human breast cancer cells (MCF-7). The study found that treatment with 25 µM Picralinal led to a significant decrease in cell proliferation and induced apoptosis through mitochondrial pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
